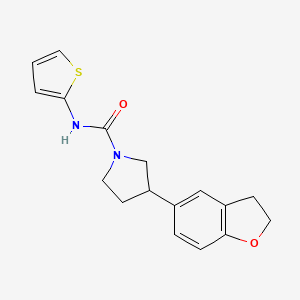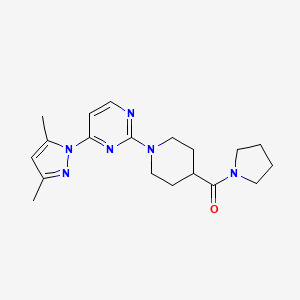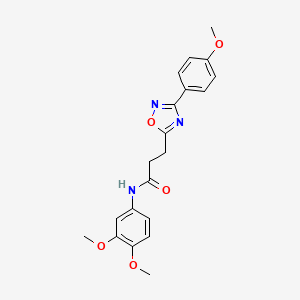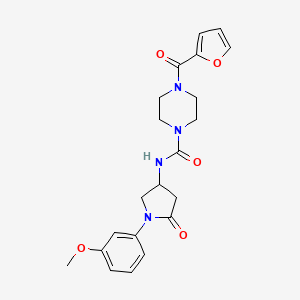![molecular formula C22H26N4S B2505533 N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 379239-09-5](/img/structure/B2505533.png)
N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-amine" is a heterocyclic molecule that appears to be a derivative of tetrahydrobenzothienopyrimidinone. This class of compounds is known for its potential biological activities, including anti-inflammatory, CNS depressant, and antimicrobial properties . The structure of the compound suggests that it may have applications in pharmaceutical research, particularly in the development of drugs targeting neurological disorders or infectious diseases.
Synthesis Analysis
The synthesis of related tetrahydrobenzothienopyrimidinone derivatives typically involves the reaction of carbodiimides with secondary amines in the presence of catalytic EtO-Na+ to yield the desired products . Another method includes the reaction of amines with chloro-substituted pyrimidines . The synthesis of similar compounds has been reported to yield new bioactive derivatives, which were characterized by analytical and spectral data . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic methods, including NMR and X-ray diffraction . These techniques allow for the determination of the molecular conformation and the identification of intramolecular hydrogen bonds that stabilize the structure. The crystal structure analysis provides detailed information about the molecular geometry and the formation of supramolecular networks through hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using density functional theory (DFT) calculations . These studies include Mulliken population analyses, which provide insights into the distribution of atomic charges and potential sites of chemical reactivity. The HOMO-LUMO energy gap obtained from DFT calculations can also be indicative of the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through experimental and theoretical studies. The thermodynamic properties at different temperatures have been calculated, revealing relationships between these properties and temperature . Additionally, the molecular electrostatic potential and frontier molecular orbitals have been analyzed to predict the reactivity and stability of the compounds .
Aplicaciones Científicas De Investigación
Dual Cholinesterase and Aβ-Aggregation Inhibitors
A novel class of 2,4-disubstituted pyrimidines has been designed, synthesized, and evaluated for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds, including derivatives of the pyrimidin-4-amine structure, have shown potent inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with the ability to inhibit AChE-induced aggregation of Aβ fibrils. This dual mechanism targets multiple pathological routes in Alzheimer's disease (AD), suggesting the potential for developing multifunctional therapeutic agents for AD treatment (Mohamed et al., 2011).
Antitumor, Antifungal, and Antibacterial Agents
The synthesis and biological evaluation of pyrazole derivatives have identified compounds with significant antitumor, antifungal, and antibacterial activities. These activities are attributed to the structural features of the compounds, including the pyrimidine moiety, which contributes to their pharmacophore sites. This highlights the versatility of the pyrimidine structure in medicinal chemistry for developing compounds with diverse biological activities (Titi et al., 2020).
Corrosion Inhibition
Pyrimidinic Schiff bases have been explored for their application as corrosion inhibitors for mild steel in acidic solutions. These studies demonstrate the effectiveness of pyrimidine derivatives in protecting metal surfaces from corrosion, offering potential applications in industrial settings where metal preservation is crucial (Ashassi-Sorkhabi et al., 2005).
Insecticidal and Antibacterial Potential
Derivatives of pyrimidin-4-amine have been synthesized and evaluated for their insecticidal and antibacterial potential. The studies indicate that these compounds exhibit promising activity against specific pests and bacterial strains, suggesting their potential use in agricultural and healthcare applications to control pests and prevent bacterial infections (Deohate & Palaspagar, 2020).
Mecanismo De Acción
Target of Action
The primary targets of N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro1It belongs to the class of organic compounds known as n-benzylpiperidines , which are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . These compounds are often involved in binding to and modulating the activity of various receptors and enzymes in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity .
Safety and Hazards
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4S/c1-2-6-16(7-3-1)14-26-12-10-17(11-13-26)25-21-20-18-8-4-5-9-19(18)27-22(20)24-15-23-21/h1-3,6-7,15,17H,4-5,8-14H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGCTPRDFRYERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2505457.png)
![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2505463.png)
![N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide](/img/structure/B2505466.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)

